molecular formula C14H23N4O4S+ B1681229 Tos-Arg-OMe.HCl CAS No. 1784-03-8

Tos-Arg-OMe.HCl

Cat. No. B1681229
CAS RN: 1784-03-8
M. Wt: 343.42 g/mol
InChI Key: FKMJXALNHKIDOD-LBPRGKRZSA-O
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Scientific Research Applications

Mechanism of Action

TAME hydrochloride functions by binding to the active site of serine proteases, thereby inhibiting their activity. It interacts with the anaphase-promoting complex/cyclosome (APC/C) and prevents its activation by Cdc20 and Cdh1. This inhibition stabilizes APC/C substrates and disrupts the IR-tail-dependent interactions between APC and its activator proteins .

Safety and Hazards

Tos-Arg-OMe.HCl is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAME hydrochloride involves the tosylation of L-arginine methyl ester. The process typically includes the following steps:

    Protection of the amino group: The amino group of L-arginine methyl ester is protected using a suitable protecting group.

    Tosylation: The protected L-arginine methyl ester is then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

    Deprotection: The protecting group is removed to yield Nα-p-Tosyl-L-arginine methyl ester.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form TAME hydrochloride.

Industrial Production Methods

Industrial production of TAME hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as reactive distillation and pressure swing columns to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

TAME hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

TAME hydrochloride is unique due to its specific interaction with serine proteases and the anaphase-promoting complex. Similar compounds include:

TAME hydrochloride stands out for its high specificity and effectiveness in inhibiting serine proteases and the anaphase-promoting complex, making it a valuable tool in biochemical research .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Tos-Arg-OMe.HCl can be achieved through the solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Tosyl chloride", "Methylamine hydrochloride", "Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "N,N-Diisopropylcarbodiimide (DIC)", "Triisopropylsilane (TIPS)", "Piperidine", "Hydrochloric acid (HCl)" ], "Reaction": [ "Activation of Fmoc-Arg(Pbf)-OH with DIC and TIPS in DMF", "Coupling of Tosyl chloride with activated Fmoc-Arg(Pbf)-OH to form Tos-Fmoc-Arg(Pbf)-OH", "Deprotection of Fmoc group using piperidine in DMF", "Coupling of methylamine hydrochloride with Tos-Fmoc-Arg(Pbf)-OH in DMF using DIPEA as a base to form Tos-Arg(Pbf)-OMe", "Deprotection of Pbf group using TFA in DCM", "Crystallization of Tos-Arg-OMe.HCl from a mixture of DCM and HCl" ] }

CAS RN

1784-03-8

Molecular Formula

C14H23N4O4S+

Molecular Weight

343.42 g/mol

IUPAC Name

diaminomethylidene-[(4S)-5-methoxy-4-[(4-methylphenyl)sulfonylamino]-5-oxopentyl]azanium

InChI

InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/p+1/t12-/m0/s1

InChI Key

FKMJXALNHKIDOD-LBPRGKRZSA-O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)OC

Appearance

Solid powder

boiling_point

86.3 °C

density

Relative density (water = 1): 0.77

flash_point

-11 °C

melting_point

-80 °C

Other CAS RN

994-05-8

physical_description

COLOURLESS LIQUID.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TAME HCl;  TAME Hydrochloride;  Ts-Arg-Me Hydrochloride;  Ts-Arg-OMe Hydrchloride; 

vapor_density

Relative vapor density (air = 1): 3.6

vapor_pressure

Vapor pressure, kPa at 20 °C: 9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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